Cas no 2757928-28-0 ({[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine)
![{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine structure](https://ja.kuujia.com/scimg/cas/2757928-28-0x500.png)
{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine 化学的及び物理的性質
名前と識別子
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- 2757928-28-0
- 1-(5-Chloro-2-(trifluoromethyl)phenyl)-N-methylmethanamine
- A1-59033
- EN300-37269386
- {[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine
- {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine
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- インチ: 1S/C9H9ClF3N/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13/h2-4,14H,5H2,1H3
- InChIKey: QQOLTMPIXCMVSM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(F)(F)F)=C(C=1)CNC
計算された属性
- 精确分子量: 223.0375615g/mol
- 同位素质量: 223.0375615g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- XLogP3: 2.8
{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37269386-0.5g |
{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine |
2757928-28-0 | 0.5g |
$699.0 | 2023-07-06 | ||
Enamine | EN300-37269386-1.0g |
{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine |
2757928-28-0 | 1.0g |
$728.0 | 2023-07-06 | ||
Enamine | EN300-37269386-2.5g |
{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine |
2757928-28-0 | 2.5g |
$1428.0 | 2023-07-06 | ||
Enamine | EN300-37269386-10.0g |
{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine |
2757928-28-0 | 10.0g |
$3131.0 | 2023-07-06 | ||
Enamine | EN300-37269386-0.25g |
{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine |
2757928-28-0 | 0.25g |
$670.0 | 2023-07-06 | ||
Enamine | EN300-37269386-0.1g |
{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine |
2757928-28-0 | 0.1g |
$640.0 | 2023-07-06 | ||
Enamine | EN300-37269386-5.0g |
{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine |
2757928-28-0 | 5.0g |
$2110.0 | 2023-07-06 | ||
Enamine | EN300-37269386-0.05g |
{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine |
2757928-28-0 | 0.05g |
$612.0 | 2023-07-06 |
{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amineに関する追加情報
Comprehensive Overview of the Compound CAS No. 2757928-28-0: {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine
The compound with the CAS number 2757928-28-0, commonly known as {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine, is a significant molecule in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chlorinated and trifluoromethylated aromatic ring, making it a valuable candidate for various applications in drug discovery and development.
{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine has garnered attention due to its potential therapeutic properties. Recent studies have explored its biological activities, including its interactions with specific receptors and enzymes. The presence of the trifluoromethyl group imparts unique chemical and physical properties, such as enhanced lipophilicity and metabolic stability, which are crucial for optimizing drug candidates.
In the context of medicinal chemistry, the design and synthesis of compounds like {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine are driven by the need to address unmet medical needs. The compound's structure provides a scaffold for further functionalization, allowing researchers to explore a wide range of derivatives with potential therapeutic benefits. For instance, modifications to the aromatic ring or the amine group can lead to compounds with improved pharmacokinetic profiles and enhanced efficacy.
One of the key areas of research involving {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is its role in central nervous system (CNS) disorders. Studies have shown that this compound can modulate specific neurotransmitter systems, making it a promising candidate for the treatment of conditions such as depression, anxiety, and neurodegenerative diseases. The ability to fine-tune the compound's properties through structural modifications allows for a more targeted approach in drug development.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine. Molecular modeling and docking studies have provided insights into its binding interactions with target proteins, helping researchers predict its biological activity and optimize its structure for better performance. These computational tools are essential in guiding experimental efforts and accelerating the drug discovery process.
The synthesis of {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine involves several well-established chemical reactions. Key steps include the formation of the chlorinated and trifluoromethylated aromatic ring, followed by functionalization to introduce the methylamine group. The synthetic route is designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for preclinical and clinical studies.
Clinical trials are an essential part of evaluating the safety and efficacy of new drug candidates like {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine. Early-phase trials focus on assessing pharmacokinetics, pharmacodynamics, and safety profiles in healthy volunteers. Subsequent phases involve larger patient populations to evaluate therapeutic outcomes and identify any potential side effects. The data generated from these trials are critical for regulatory approval and commercialization.
In addition to its potential as a therapeutic agent, {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine has been studied for its use as a tool compound in academic research. Its unique properties make it valuable for investigating biological processes and validating targets in disease models. This dual role as both a therapeutic candidate and a research tool underscores its significance in the broader scientific community.
The future outlook for compounds like {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is promising. Ongoing research continues to uncover new applications and optimize existing ones, driven by advancements in synthetic methods, computational tools, and biological understanding. As the field of medicinal chemistry evolves, compounds with complex structures like this one will play an increasingly important role in addressing challenging medical conditions.
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